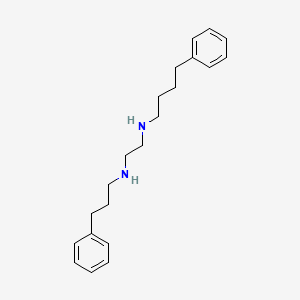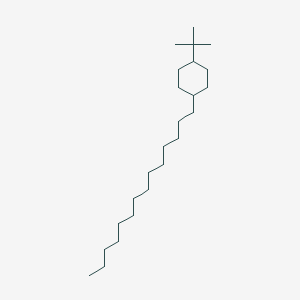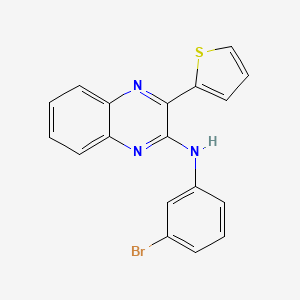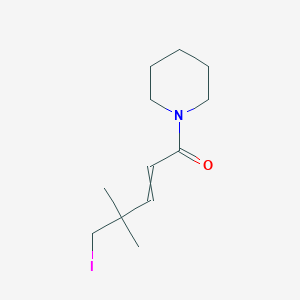
N-(4-phenylbutyl)-N'-(3-phenylpropyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound features two phenyl groups attached to butyl and propyl chains, which are further connected to an ethane-1,2-diamine backbone. The presence of these aromatic and aliphatic chains imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbutylamine and 3-phenylpropylamine.
Reaction with Ethylene Diamine: The amines are reacted with ethylene diamine under controlled conditions. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product quality is common in industrial production.
化学反応の分析
Types of Reactions
N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group, such as a halogen or an alkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a therapeutic agent or a chemical intermediate.
類似化合物との比較
Similar Compounds
N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine: Unique due to its specific combination of phenyl, butyl, and propyl groups.
N-(4-phenylbutyl)-N’-(2-phenylethyl)ethane-1,2-diamine: Similar structure but with a different alkyl chain length.
N-(3-phenylpropyl)-N’-(3-phenylpropyl)ethane-1,2-diamine: Similar structure but with identical alkyl chains.
Uniqueness
N-(4-phenylbutyl)-N’-(3-phenylpropyl)ethane-1,2-diamine is unique due to its specific combination of phenyl, butyl, and propyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
627521-34-0 |
|---|---|
分子式 |
C21H30N2 |
分子量 |
310.5 g/mol |
IUPAC名 |
N-(4-phenylbutyl)-N'-(3-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2/c1-3-10-20(11-4-1)14-7-8-16-22-18-19-23-17-9-15-21-12-5-2-6-13-21/h1-6,10-13,22-23H,7-9,14-19H2 |
InChIキー |
FMDJLQOJZUHZCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCNCCNCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)

![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)


![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)




![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)

